molecular formula C8H13ClN2OS B14272148 3-Chloro-4-hexyloxy-1,2,5-thiadiazole CAS No. 178369-94-3

3-Chloro-4-hexyloxy-1,2,5-thiadiazole

Cat. No.: B14272148
CAS No.: 178369-94-3
M. Wt: 220.72 g/mol
InChI Key: PGNAJARFFVITCJ-UHFFFAOYSA-N
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Description

3-Chloro-4-hexyloxy-1,2,5-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group at the 3-position and a hexyloxy group at the 4-position. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hexyloxy-1,2,5-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloro-1,2,5-thiadiazole with hexyloxy compounds in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hexyloxy-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or THF.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 3-azido-4-hexyloxy-1,2,5-thiadiazole or 3-thiocyanato-4-hexyloxy-1,2,5-thiadiazole.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hexyloxy-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-hexyloxy-1,2,5-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyloxy group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, its chloro substitution allows for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

CAS No.

178369-94-3

Molecular Formula

C8H13ClN2OS

Molecular Weight

220.72 g/mol

IUPAC Name

3-chloro-4-hexoxy-1,2,5-thiadiazole

InChI

InChI=1S/C8H13ClN2OS/c1-2-3-4-5-6-12-8-7(9)10-13-11-8/h2-6H2,1H3

InChI Key

PGNAJARFFVITCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NSN=C1Cl

Origin of Product

United States

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